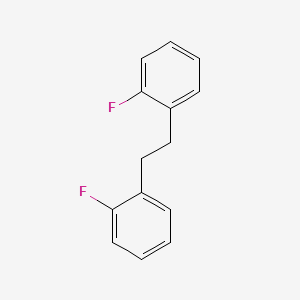

![molecular formula C16H11BrN2O3S2 B2393710 5-bromo-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 864861-01-8](/img/structure/B2393710.png)

5-bromo-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

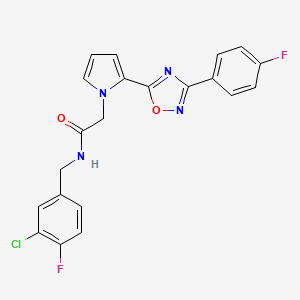

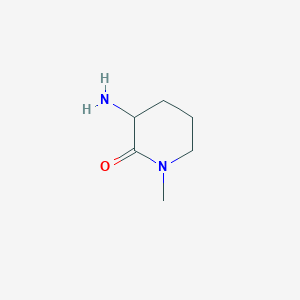

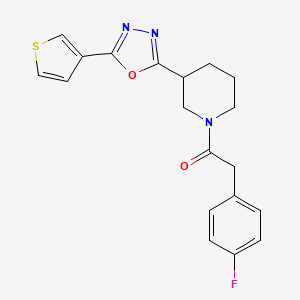

The compound is a complex organic molecule that contains several functional groups, including a bromine atom, a thiophene ring, a thiazole ring, and a dihydrobenzo[b][1,4]dioxin ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy atom, could influence the compound’s conformation due to its large size and high electronegativity .Chemical Reactions Analysis

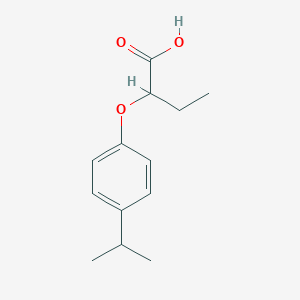

The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom could be involved in substitution reactions, while the thiophene and thiazole rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Scientific Research Applications

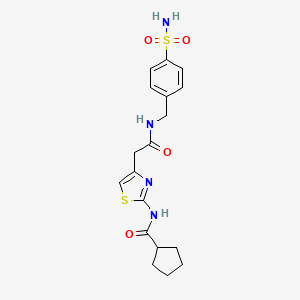

- Researchers have explored the antibacterial properties of derivatives containing the 1,3-diazole (imidazole) ring, which is a core component of this compound . The presence of the thiazole and benzodioxane moieties may enhance its antibacterial efficacy.

- Compounds with similar heterocyclic structures have shown antitumor activity . The 5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide might exhibit cytotoxic effects against cancer cells.

- Imidazole derivatives have been investigated for their anti-inflammatory effects . This compound’s unique structure could contribute to its ability to modulate inflammatory pathways.

- The presence of the thiazole ring suggests potential antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress.

- Thiophene-derived compounds have found applications in agrochemicals . Investigating whether this compound has pesticidal or herbicidal properties could be beneficial.

- Considering the benzodioxane moiety, researchers might explore its neuroprotective potential . Neurotoxicity studies and behavioral assessments could reveal its impact on neuronal health.

Antibacterial Activity

Antitumor Potential

Anti-Inflammatory Properties

Antioxidant Activity

Agrochemical Applications

Neuroprotective Effects

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It has been suggested that similar compounds can act as activators of e3 ligase, which ubiquitinylates proteins for proteolysis . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in protein levels within the cell.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

It has been suggested that similar compounds can inhibit bacterial biofilm growth , suggesting that this compound may also have antibacterial properties.

properties

IUPAC Name |

5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3S2/c17-14-4-3-13(24-14)15(20)19-16-18-10(8-23-16)9-1-2-11-12(7-9)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRXBBNRYUOLJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)